![molecular formula C18H24Cl2N2 B14611783 1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole CAS No. 61019-66-7](/img/structure/B14611783.png)
1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to a nonyl chain, which is further connected to an imidazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole typically involves the alkylation of 2,4-dichlorophenyl imidazole with a nonyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation and nitration reactions can occur on the aromatic ring using reagents like chlorine (Cl2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: LiAlH4
Substitution: Cl2, HNO3
Major Products Formed:
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential therapeutic effects in treating infections and other diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the dichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function and leading to the compound’s biological effects.
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)-1-nonanol
- 1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanol
Comparison: 1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole is unique due to its specific structural features, such as the nonyl chain and the imidazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
CAS No. |
61019-66-7 |
|---|---|
Molecular Formula |
C18H24Cl2N2 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
1-[1-(2,4-dichlorophenyl)nonyl]imidazole |
InChI |
InChI=1S/C18H24Cl2N2/c1-2-3-4-5-6-7-8-18(22-12-11-21-14-22)16-10-9-15(19)13-17(16)20/h9-14,18H,2-8H2,1H3 |
InChI Key |
UHQOTVAKIUAKLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


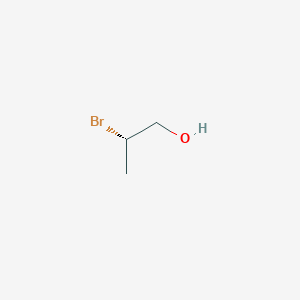
![4-[(2-Ethylhexyl)oxy]-2-nitroaniline](/img/structure/B14611717.png)
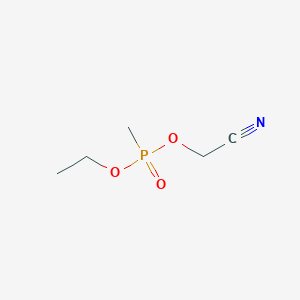
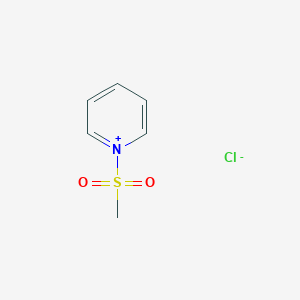
![2-(3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-ol](/img/structure/B14611751.png)
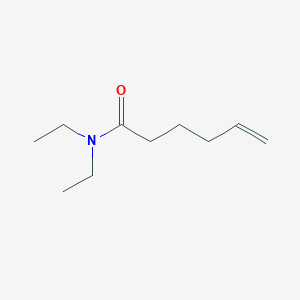
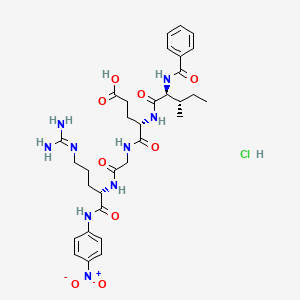
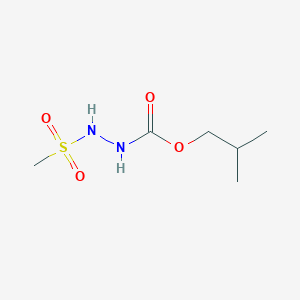
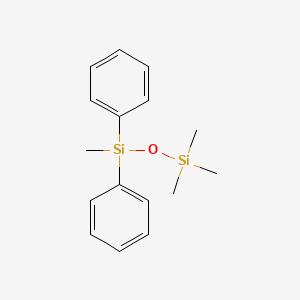
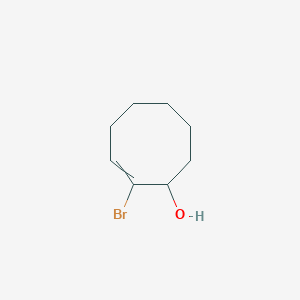

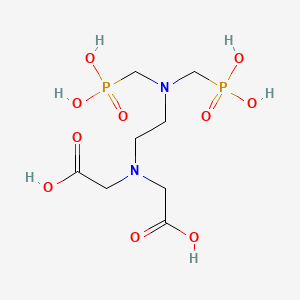
![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)
